molecular formula C21H18N2O4S B270161 4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one

4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one

Cat. No. B270161
M. Wt: 394.4 g/mol
InChI Key: MAZBEYAVOZAPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as "CSE-1034" and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one in lab experiments is its potential anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells, which may make it a potential candidate for the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one. One area of future research is the development of new cancer treatments based on this compound. Another area of future research is the investigation of the neuroprotective effects of this compound, which may lead to the development of new treatments for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis method for 4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one involves a multi-step process. The starting material for this synthesis is 4-methyl-7-hydroxy-2H-chromen-2-one, which is then reacted with 2-bromoethanol to form the ethylene glycol ether. This intermediate is then reacted with sodium hydride and 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol to form the final product.

Scientific Research Applications

4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one has been shown to have potential applications in scientific research. One area of research where this compound has been studied is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Other areas of research where this compound has been studied include inflammation, oxidative stress, and neuroprotection.

properties

Product Name

4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

4-methyl-7-[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethoxy]chromen-2-one

InChI

InChI=1S/C21H18N2O4S/c1-13-3-5-15(6-4-13)20-22-23-21(27-20)28-10-9-25-16-7-8-17-14(2)11-19(24)26-18(17)12-16/h3-8,11-12H,9-10H2,1-2H3

InChI Key

MAZBEYAVOZAPOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.